1-Methyl-5-phthalimidomethyltetrazole
Description
1-Methyl-5-phthalimidomethyltetrazole is a tetrazole derivative featuring a methyl group at position 1 of the tetrazole ring and a phthalimidomethyl substituent at position 5. The phthalimidomethyl group consists of a phthalimide moiety (C₈H₅NO₂) linked via a methylene bridge, introducing significant steric bulk and electronic complexity compared to simpler alkyl or aryl substituents. Tetrazoles are heterocyclic compounds valued for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H9N5O2 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[(1-methyltetrazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H9N5O2/c1-15-9(12-13-14-15)6-16-10(17)7-4-2-3-5-8(7)11(16)18/h2-5H,6H2,1H3 |
InChI Key |
LSAYOKLEBDXEPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-Methyl-5-phthalimidomethyltetrazole with structurally related tetrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Structural Variations
- This compound: Position 1: Methyl group. Position 5: Phthalimidomethyl group (C₈H₅NO₂-CH₂-). Key Features: The phthalimidomethyl group introduces aromaticity, amide functionality, and steric hindrance, which may enhance thermal stability or intermolecular interactions in biological systems .
- 1-(4’-Substituted aryl)-5-methyl-1H-tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole): Position 1: Aryl groups (e.g., 4’-chlorophenyl, 4’-bromophenyl). Position 5: Methyl group. These compounds exhibit moderate yields (e.g., 65–85%) and melting points ranging from 148–220°C, as reported in synthesis studies .
1-Methyl-5-phenyltetrazole :
5-(Methylthio)-1H-tetrazole :
Stability and Reactivity :
- Phthalimidomethyl’s amide group could enhance hydrolytic stability compared to methylthio or simple aryl groups. However, steric bulk may reduce reactivity in further functionalization reactions .
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